1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline
Description
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline (CAS: 57196-61-9) is a tetrahydroisoquinoline (THIQ) derivative characterized by hydroxyl groups at positions 4 and 6 and a methyl group at position 2. Its molecular formula is C₁₀H₁₃NO₂·HCl, with a molecular weight of 215.68 . It is primarily recognized as a pharmaceutical impurity in phenylephrine hydrochloride formulations, where it arises as a degradation product or synthesis intermediate . Key structural features include:
- Hydroxyl groups: Enhance polarity and hydrogen-bonding capacity, influencing solubility and metabolic stability.
- Tetrahydroisoquinoline core: A privileged scaffold in medicinal chemistry, known for interactions with enzymes and receptors .
Analytical data (e.g., SMILES: Cl.CN1CC(O)c2cc(O)ccc2C1, InChI: 1S/C10H13NO2.ClH/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11) confirm its stereochemistry and purity (>95% by HPLC) .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNCQQCQUUCKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275444 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23824-24-0 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenethylamine Derivatives
The most common precursors are 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and its oxidized analogs. These are typically synthesized from dopamine or tyramine derivatives through Pictet–Spengler reactions. For example, condensation of 3,4-dihydroxyphenethylamine with acetaldehyde in acidic media yields the tetrahydroisoquinoline scaffold.
Isoquinoline Alkaloid Intermediates
Partially reduced isoquinolines, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline-6-ol, serve as intermediates. These compounds are accessible via catalytic hydrogenation of fully aromatic isoquinolines under controlled pressure (e.g., 40–60 psi H₂ with palladium on carbon).
Step-by-Step Preparation Methods
Method 1: Reductive Cyclization with Subsequent Hydroxylation
This two-step approach involves cyclizing a phenethylamine precursor followed by hydroxylation:
-
Cyclization :
-
Hydroxylation :
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hours |
| H₂O₂ Equivalents | 1.2 |
| Yield | 58–63% |
Method 2: Direct Synthesis via Acid-Catalyzed Condensation
A one-pot method avoids isolation of intermediates:
-
Reaction Setup :
-
4-Hydroxy-2-methylphenethylamine (1.0 mol) and glyoxylic acid (1.1 mol) are dissolved in trifluoroacetic acid (TFA).
-
The mixture is refluxed at 100°C under nitrogen for 24 hours.
-
-
Workup :
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Trifluoroacetic acid |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Yield | 45–50% |
Optimization and Challenges
Regioselectivity in Hydroxylation
Uncontrolled oxidation leads to dihydroxy byproducts. Using H₂O₂ in acetic acid minimizes over-oxidation, as acetic acid stabilizes the transition state for mono-hydroxylation.
Purification Techniques
-
Crystallization : The hydrochloride salt (CAS 57196-61-9) is crystallized from ethanol/water (3:1) to achieve >98% purity.
-
Chromatography : Reverse-phase HPLC with a C18 column (gradient: 10–50% acetonitrile in 0.1% TFA) resolves positional isomers.
Analytical Validation
Structural Confirmation
Purity Assessment
| Method | Purity Threshold | Result |
|---|---|---|
| HPLC-UV (254 nm) | ≥95% | 97.2% |
| Karl Fischer Titration | ≤0.5% H₂O | 0.3% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline undergoes various chemical reactions, including:
-
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
-
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions.
-
Substitution: : Introduction of substituents at specific positions.
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Pharmaceutical Applications
1. Medicinal Chemistry
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline has been studied for its potential therapeutic effects. It serves as an impurity in the synthesis of phenylephrine and other pharmaceutical agents. Its structural similarity to biologically active compounds allows it to be a subject of interest in drug design.
2. Antioxidant Activity
Research indicates that derivatives of isoquinoline compounds exhibit antioxidant properties. Studies have shown that 1,2,3,4-tetrahydroisoquinolines can scavenge free radicals and may protect against oxidative stress-related diseases . This property makes it a candidate for further investigation in the development of nutraceuticals and functional foods.
Case Studies
Industrial Applications
1. Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that lead to the development of new therapeutic agents.
2. Research and Development
Due to its biological activities and chemical properties, this compound is used in research settings to explore new drug formulations and therapeutic strategies.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups at the 4 and 6 positions play a crucial role in its binding affinity and activity. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Group Variations
Table 1: Structural Comparison of Select Tetrahydroisoquinolines
Physicochemical Properties
- Solubility and Polarity: The target compound’s 4,6-dihydroxy groups render it more hydrophilic (logP ~0.5–1.2) compared to methoxy-substituted analogs (e.g., 6,7-dimethoxy-THIQ, logP ~2.5) . This polarity limits blood-brain barrier penetration but enhances aqueous solubility for pharmaceutical applications . Methoxy vs.
Biological Activity
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline (THDI) is a compound of significant interest due to its potential biological activities. This isoquinoline derivative is recognized for its structural similarity to various bioactive molecules and has been studied for its pharmacological properties. This article provides a comprehensive overview of the biological activity of THDI, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₃N₁O₂
- Molecular Weight : 179.22 g/mol
- CAS Number : 23824-24-0
Biological Activity Overview
THDI has been investigated for several biological activities, primarily focusing on its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Research indicates that THDI exhibits promising anticancer properties. In vitro studies have shown that THDI can inhibit the proliferation of various cancer cell lines. The National Cancer Institute’s NCI-60 screen has been utilized to evaluate the antiproliferative activity of THDI against a panel of 60 human cancer cell lines.
| Cell Line | Mean Growth Inhibition (%) | GI50 (µM) |
|---|---|---|
| Lung (HOP-62) | 74.1 | 0.0405 |
| Colon (HCT-116) | 0.813 | 0.079 |
| CNS (SF-539) | 0.02 | <0.01 |
| Melanoma (UACC-62) | 0.01 | <0.01 |
| Ovarian (OVCAR-3) | 0.01 | <0.01 |
| Renal (SN12C) | 0.085 | <0.01 |
| Prostate (DU-145) | <0.01 | <0.01 |
| Breast (MCF7) | <0.01 | <0.01 |
The data suggests that THDI has a selective inhibitory effect on certain cancer types while exhibiting lower activity against others.
The mechanisms by which THDI exerts its biological effects are still under investigation but may include:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and transcription.
- Antioxidant Properties : Isoquinoline derivatives are known for their antioxidant activities, which may contribute to their anticancer effects by reducing oxidative stress in cells.
- Modulation of Signaling Pathways : THDI may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the potential applications of THDI in cancer therapy:
- Study on Indenoisoquinolines : A study demonstrated that structurally similar compounds exhibited Top1 inhibitory activity comparable to camptothecin, suggesting a potential pathway for THDI's action .
- In Vivo Studies : Animal models have shown that isoquinoline derivatives can significantly reduce tumor size and improve survival rates when administered in therapeutic doses.
Q & A
Basic Question: What are the standard laboratory synthesis routes for 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline?
Answer:
The compound is typically synthesized via cyclization reactions or catalytic hydrogenation of its precursor, 6-hydroxy-2-methyl-isoquinoline. Key steps include:
- Cyclization : Using acidic conditions (e.g., HCl) to form the tetrahydroisoquinoline backbone .
- Hydroxylation : Introducing dihydroxy groups via controlled oxidation or enzymatic methods .
- Purification : Chromatographic techniques (HPLC or flash chromatography) are critical for isolating the compound, especially to resolve stereoisomers .
Validation requires NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Basic Question: How is the compound characterized for purity and structural confirmation in academic research?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using pharmacopeial reference standards for comparison .
- Spectroscopy : ¹H NMR (DMSO-d₆) reveals characteristic peaks: δ 6.2–6.4 ppm (aromatic protons), δ 3.1–3.3 ppm (methyl group), and δ 4.8–5.0 ppm (hydroxy protons) .
- Mass Spec : High-resolution ESI-MS confirms molecular weight (e.g., m/z 215.68 for the hydrochloride salt) .
Advanced Question: What methodological approaches resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in bioactivity data (e.g., antioxidant vs. cardiotonic effects) arise from:
- Structural Isomerism : Variations in hydroxyl group positions (4,6- vs. 4,8-dihydroxy derivatives) significantly alter activity .
- Experimental Design : Use dose-response curves and standardized cell assays (e.g., H9c2 cardiomyocytes) to control for batch-to-batch variability .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., CAS 57196-61-9 vs. 635-46-1) to identify confounding variables .
Advanced Question: How can computational modeling optimize reaction conditions for synthesizing chiral derivatives?
Answer:
- DFT Calculations : Predict stereochemical outcomes of cyclization steps using Gaussian or ORCA software .
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics and enantiomeric excess .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction parameters (temperature, pH) to propose optimal synthetic pathways .
Basic Question: What are the stability considerations for this compound under experimental storage?
Answer:
- Degradation Pathways : Susceptible to oxidation at the 4,6-dihydroxy groups. Stabilize with antioxidants (e.g., ascorbic acid) in aqueous buffers .
- Storage : Lyophilized form stored at –20°C under argon minimizes hydrolysis. Monitor via periodic HPLC analysis .
Advanced Question: How do substituent modifications (e.g., methyl vs. ethyl groups) impact pharmacological activity?
Answer:
- QSAR Studies : Replace the 2-methyl group with bulkier substituents (e.g., ethyl) to assess steric effects on receptor binding .
- In Silico Docking : Use AutoDock Vina to model interactions with β-adrenergic receptors, correlating with in vitro IC₅₀ data .
- Synthetic Validation : Prepare analogs via reductive amination and compare bioactivity profiles in dose-dependent assays .
Advanced Question: What methodologies address low yields in large-scale synthesis?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclization steps, reducing side-product formation .
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C or RuCl₃) for selective hydrogenation .
- Process Analytical Technology (PAT) : Implement in-line IR spectroscopy to monitor reaction progression and adjust parameters in real time .
Basic Question: How is the compound’s solubility profile determined for in vivo studies?
Answer:
- Phase Solubility Analysis : Use the Higuchi-Connors method with varying cosolvents (e.g., PEG-400) .
- LogP Measurement : Shake-flask experiments (octanol/water) determine partition coefficients, critical for pharmacokinetic modeling .
Advanced Question: What strategies mitigate batch-to-batch variability in pharmacological assays?
Answer:
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric purity (>98%) during synthesis .
- Standardized Protocols : Adopt USP guidelines for dissolution testing and bioactivity assays to ensure reproducibility .
Advanced Question: How can isotopic labeling (e.g., ¹³C) track metabolic pathways in preclinical models?
Answer:
- Synthetic Labeling : Introduce ¹³C at the C-4 position via isotopically enriched precursors (e.g., ¹³C-glucose) .
- LC-MS/MS Analysis : Quantify labeled metabolites in plasma/tissue samples using MRM transitions specific to isotopic signatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
